molecular formula C22H15FN2O4S B2464825 3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine CAS No. 899726-57-9

3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine

Cat. No.: B2464825
CAS No.: 899726-57-9
M. Wt: 422.43
InChI Key: GOGCRODPYBIEIA-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, benzodioxol, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to nucleophilic substitution with 2H-1,3-benzodioxol-5-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzodioxol moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanal
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenesulfonyl and fluoro groups enhances its reactivity and potential as a pharmacophore.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)-6-fluoroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O4S/c23-14-6-8-18-17(10-14)22(25-15-7-9-19-20(11-15)29-13-28-19)21(12-24-18)30(26,27)16-4-2-1-3-5-16/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGCRODPYBIEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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